N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-difluorobenzene-1-sulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-difluorobenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrobenzo[b][1,4]oxazepine ring, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O4S/c1-4-23-15-7-6-13(10-16(15)27-11-19(2,3)18(23)24)22-28(25,26)17-8-5-12(20)9-14(17)21/h5-10,22H,4,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDKHKNJVZQORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-difluorobenzene-1-sulfonamide typically involves multiple steps. The initial step often includes the formation of the tetrahydrobenzo[b][1,4]oxazepine ring through cyclization reactions. Subsequent steps involve the introduction of the ethyl and dimethyl groups, followed by the attachment of the difluorobenzenesulfonamide moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-difluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Medicine: It has potential therapeutic applications, including antimicrobial and anti-inflammatory activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide
- N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide
Uniqueness
Compared to similar compounds, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-difluorobenzene-1-sulfonamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-difluorobenzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H26N2O5S
- Molecular Weight : 418.50654 g/mol
- IUPAC Name : this compound
- SMILES Notation : CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
The biological activity of N-(5-ethyl-3,3-dimethyl-4-oxo...) is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways.
Pharmacological Studies
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Potential : Research indicates that N-(5-ethyl...) may possess anticancer properties by inducing apoptosis in cancer cells. The compound has shown effectiveness in preclinical models of breast and colon cancer.
- Neuroprotective Effects : Emerging data suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Case Studies
A few notable studies highlight the biological activity of N-(5-ethyl...):
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Demonstrated significant inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli. |
| Study 2 | Assess anticancer effects | Induced apoptosis in MCF7 (breast cancer) cells with IC50 values in the low micromolar range. |
| Study 3 | Investigate neuroprotective properties | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. |
Q & A
Q. What are the critical steps in synthesizing N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,4-difluorobenzene-1-sulfonamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including cyclization of the benzoxazepine core and sulfonamide coupling. Key steps include:
- Cyclization : Formation of the benzoxazepine ring under controlled temperature (60–80°C) using solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
- Sulfonamide Coupling : Reaction of the benzoxazepine intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the final compound . Optimization focuses on solvent polarity (to stabilize intermediates) and temperature gradients to minimize side reactions. Purity is enhanced via column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- NMR Spectroscopy : Used to confirm the benzoxazepine ring structure (e.g., δ 4.2–4.5 ppm for oxazepine protons) and sulfonamide linkage (δ 7.5–8.0 ppm for aromatic fluorine substituents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 434.51 for [M+H]+) and fragmentation patterns .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How do the functional groups in this compound influence its solubility and reactivity?
- Benzoxazepine Core : The oxazepine ring confers moderate hydrophobicity (logP ~3.2), impacting solubility in polar aprotic solvents like DMSO .
- Sulfonamide Group : Enhances hydrogen-bonding capacity, improving aqueous solubility at physiological pH (pH 7.4) .
- Fluorine Substituents : Electron-withdrawing effects stabilize the sulfonamide moiety and reduce metabolic degradation .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data across structural analogs?
Discrepancies in IC50 values or target selectivity often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .
- Structural Heterogeneity : Compare analogs with systematic substitutions (e.g., ethyl vs. propyl groups on the benzoxazepine nitrogen) using molecular docking to identify critical binding interactions .
- Data Normalization : Apply statistical tools (e.g., Z-score transformation) to harmonize results from disparate studies .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~3.2 to 2.5–3.0, balancing blood-brain barrier penetration and renal clearance .
- Prodrug Design : Mask the sulfonamide group with enzymatically cleavable esters to enhance oral bioavailability .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., oxazepine ring oxidation) and introduce blocking groups (e.g., methyl substituents) .
Q. What experimental approaches validate the compound’s interaction with proposed biological targets (e.g., kinases or GPCRs)?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized target proteins .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stabilization upon compound binding .
- Mutagenesis Studies : Replace key residues (e.g., ATP-binding pocket lysines in kinases) to assess binding dependency .
Q. How do researchers address discrepancies in solubility data reported for this compound?
- Solvent Screening : Test solubility in buffered solutions (pH 1.2–7.4) and co-solvents (e.g., PEG 400) using nephelometry .
- Thermodynamic Analysis : Determine intrinsic solubility via shake-flask methods and compare with predicted values (e.g., using Hansen solubility parameters) .
- Crystalline Form Screening : Identify stable polymorphs (e.g., Form I vs. Form II) via X-ray diffraction to improve reproducibility .
Methodological Notes
- Data Interpretation : Cross-reference spectral data (e.g., NMR coupling constants) with computational models (e.g., DFT calculations) to resolve structural ambiguities .
- Biological Replicates : Use ≥3 independent experiments with positive/negative controls (e.g., known kinase inhibitors) to ensure robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
